Antimycobacterial Activity Against M. tuberculosis
The 4-methoxy-4-phenylpiperidine (4PP) scaffold has been identified as a validated hit in phenotypic high-throughput screens against *Mycobacterium tuberculosis* (Mtb). The unsubstituted parent compound, 4PP, exhibits a Minimum Inhibitory Concentration (MIC) of 6.3 µM against Mtb, which serves as the baseline for further optimization . This activity is mechanistically linked to the inhibition of the mycobacterial membrane protein large 3 (MmpL3), an essential transporter for cell wall synthesis [1][2]. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 4-position of the piperidine ring can modulate this activity, as shown in direct head-to-head comparisons with analogs in the same assay .
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 6.3 µM |
| Comparator Or Baseline | 4PP-4 (Phenyl-substituted analog): 21 µM; 4PP-2 (4-(p-tert-butylphenyl)-substituted analog): 2.0 µM |
| Quantified Difference | 3.3-fold more potent than 4PP-4; 3.15-fold less potent than the optimized analog 4PP-2 |
| Conditions | M. tuberculosis H37Rv strain in vitro assay |
Why This Matters
This identifies the unsubstituted 4PP core as a specific, moderately potent starting point for MmpL3-targeted anti-tubercular drug development, and highlights its position within a measurable SAR landscape, which is crucial for medicinal chemistry programs.
- [1] Nature. (2022). Table 5 Activity of PCB and 4PP analogs against M. tuberculosis MmpL3 mutant strains. View Source
- [2] Poirier, V., et al. (2022). Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening. View Source
